molecular formula C22H26ClN3O3S B4992462 N-(3-CHLOROPHENYL)-N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]BENZENESULFONAMIDE CAS No. 5666-56-8

N-(3-CHLOROPHENYL)-N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]BENZENESULFONAMIDE

Cat. No.: B4992462
CAS No.: 5666-56-8
M. Wt: 448.0 g/mol
InChI Key: NAEGYRRWMQNPQG-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-N-[(N’-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group, a chlorophenyl group, and a cyclooctylidenehydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-N-[(N’-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the hydrazine derivative: This step involves the reaction of cyclooctanone with hydrazine to form the cyclooctylidenehydrazine intermediate.

    Sulfonamide formation: The intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide group.

    Final coupling: The chlorophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-N-[(N’-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-N-[(N’-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]BENZENESULFONAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLOROPHENYL)-N-METHYLBENZENESULFONAMIDE: Lacks the cyclooctylidenehydrazinecarbonyl group.

    N-(3-BROMOPHENYL)-N-[(N’-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]BENZENESULFONAMIDE: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

The presence of the cyclooctylidenehydrazinecarbonyl group in N-(3-CHLOROPHENYL)-N-[(N’-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]BENZENESULFONAMIDE distinguishes it from other sulfonamides, potentially imparting unique chemical and biological properties.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(cyclooctylideneamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3S/c23-18-10-9-13-20(16-18)26(30(28,29)21-14-7-4-8-15-21)17-22(27)25-24-19-11-5-2-1-3-6-12-19/h4,7-10,13-16H,1-3,5-6,11-12,17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEGYRRWMQNPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NNC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3)CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386335
Record name STK357759
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5666-56-8
Record name STK357759
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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